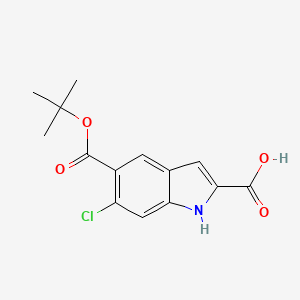

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4/c1-14(2,3)20-13(19)8-4-7-5-11(12(17)18)16-10(7)6-9(8)15/h4-6,16H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAHUPQCZUGNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C2C(=C1)C=C(N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material: 6-Chloro-1H-indole-2-carboxylic Acid Derivatives

The synthesis often begins with 6-chloro-1H-indole-2-carboxylic acid methyl ester (CAS 98081-84-6). This derivative allows for easier manipulation of the carboxylic acid group during subsequent steps. The methyl ester serves as a protecting group, preventing unwanted side reactions at the carboxylic acid position during nitration or Boc protection.

Nitration at Position 5

Introducing a nitro group at position 5 is critical for subsequent amine formation. Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The ester group at position 2 acts as a meta-directing group, favoring nitration at position 5.

Reaction Conditions :

The product, methyl 5-nitro-6-chloro-1H-indole-2-carboxylate , is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Reduction of Nitro to Amine

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation. This step is pivotal for introducing the Boc-protected amine later.

Catalytic Hydrogenation

Conditions :

The product, methyl 5-amino-6-chloro-1H-indole-2-carboxylate , is characterized by NMR and LC-MS to confirm the absence of nitro groups.

Boc Protection of the Amine

The amine at position 5 is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired reactions during subsequent steps.

Boc Protection Protocol

Reagents :

-

Boc₂O (1.5 equiv)

-

Base: Triethylamine (2.0 equiv)

-

Solvent: Dichloromethane (DCM)

Procedure :

-

The amine is dissolved in DCM under nitrogen.

-

Triethylamine is added, followed by dropwise addition of Boc anhydride.

-

The reaction is stirred at room temperature for 6 hours.

-

The product, methyl 5-(tert-butoxycarbonylamino)-6-chloro-1H-indole-2-carboxylate , is purified via flash chromatography (hexane/ethyl acetate 3:1).

Yield : ~90%

Hydrolysis of the Methyl Ester

The methyl ester at position 2 is hydrolyzed to the carboxylic acid under basic conditions.

Saponification Reaction

Conditions :

Workup :

-

The reaction mixture is acidified to pH 2–3 with HCl.

-

The precipitate is filtered and washed with cold water.

-

The final product, 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid , is dried under vacuum.

Yield : ~95%

Purity : >98% (HPLC)

Analytical Data and Characterization

Spectroscopic Confirmation

Comparative Yields and Conditions

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 65–70 | 90 |

| Reduction | H₂/Pd-C | 85 | 95 |

| Boc Protection | Boc₂O/Et₃N | 90 | 98 |

| Ester Hydrolysis | NaOH/MeOH | 95 | 98 |

Challenges and Optimization

Regioselectivity in Nitration

The carboxylic acid/ester group at position 2 directs nitration to position 5 (meta), but competing reactions at position 4 or 7 may occur. Lower temperatures (0–5°C) and controlled reagent addition minimize byproducts.

Boc Protection Efficiency

Excess Boc anhydride (1.5 equiv) ensures complete conversion of the amine. Incomplete protection leads to side reactions during hydrolysis.

Alternative Routes

Suzuki-Miyaura Coupling

A boronic ester at position 5 could couple with a Boc-protected amine precursor. However, this method is less common due to the instability of indole boronic acids.

Analyse Chemischer Reaktionen

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid is in the development of pharmaceutical agents. It serves as an important intermediate in the synthesis of compounds aimed at treating various diseases, including cancer. The indole structure is known for its biological activity, making derivatives of this compound valuable in drug discovery.

Case Studies

- Targeted Cancer Therapies : Research indicates that derivatives of indole compounds exhibit potent anticancer activities. For instance, studies have shown that modifications to the indole structure can enhance cytotoxicity against specific cancer cell lines, such as MCF-7 and A549 . The ability to create diverse derivatives through the introduction of substituents at various positions allows for the optimization of therapeutic efficacy.

Organic Synthesis

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid is utilized as a reagent in organic synthesis. Its functional groups facilitate reactions that lead to the formation of more complex molecules.

Reactions and Mechanisms

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, which are essential for constructing carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Evaluation

The biological activities of 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid and its derivatives have been extensively studied. These compounds have shown promise not only as anticancer agents but also in other therapeutic areas.

- Antimicrobial Properties : Some studies have evaluated the antimicrobial activity of indole derivatives, highlighting their potential as novel antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis or function .

Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various biochemical pathways, such as those involved in inflammation, cell proliferation, and viral replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid, we compare it with structurally related indole derivatives (Table 1). Key differences lie in substituent groups, which modulate reactivity, solubility, and biological activity.

Table 1: Comparison of Substituted Indole-2-carboxylic Acid Derivatives

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid | Boc (5), Cl (6) | ~297.7* | Boc enhances solubility; Cl increases electrophilicity. |

| 5-Methoxyindole-2-carboxylic acid | OMe (5) | 205.2 | Methoxy group improves metabolic stability but reduces polarity. |

| 6-Methoxy-1H-indole-2-carboxylic acid | OMe (6) | 205.2 | Methoxy at 6-position may alter π-stacking interactions in drug design. |

| 5,6-Dimethoxyindole-2-carboxylic acid | OMe (5,6) | 235.2 | Increased steric bulk reduces enzymatic degradation; lower solubility. |

| 6-Benzyloxy-5-methoxyindole-2-carboxylic acid | OMe (5), OBn (6) | 327.3 | Benzyloxy group introduces lipophilicity; prone to deprotection under acid. |

*Estimated based on atomic composition.

Key Findings :

Substituent Effects on Solubility: The Boc group in the target compound improves solubility in non-polar solvents compared to methoxy or hydroxyl analogs, facilitating reactions in organic media.

Biological Relevance :

- Methoxy-substituted derivatives (e.g., 5-Methoxyindole-2-carboxylic acid) are often used in serotonin analogs due to their structural similarity to tryptamine . In contrast, the Boc-protected compound is more likely employed as a synthetic intermediate rather than a bioactive molecule.

Stability and Reactivity: Boc-protected compounds are stable under basic conditions but cleave under acidic conditions (e.g., trifluoroacetic acid), whereas benzyloxy groups (as in 6-Benzyloxy-5-methoxyindole-2-carboxylic acid) require hydrogenolysis for removal .

Biologische Aktivität

5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid, also known by its CAS number 1486449-34-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₄ClNO₃

- Molecular Weight : 295.72 g/mol

- Structure : The compound features an indole core substituted with a tert-butoxycarbonyl (Boc) group and a chlorine atom at the 6-position, which influences its reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds within the indole family exhibit notable antitumor properties. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines, suggesting that 5-(tert-butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid may similarly exert cytotoxic effects.

-

Mechanism of Action :

- Indoles are known to activate apoptotic pathways in cancer cells. The presence of the chlorine atom in this compound may enhance its ability to interact with biological targets, potentially increasing its efficacy against tumors.

- A study highlighted that certain indole derivatives induce caspase activity, leading to apoptosis in RAS-dependent cancer cells, which may be relevant to this compound's activity .

- Case Study Insights :

Anti-inflammatory Properties

Indoles have been linked to anti-inflammatory effects through the inhibition of nitric oxide synthase (iNOS). This suggests that 5-(tert-butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid could possess similar properties.

- Research Findings :

Comparative Analysis with Related Compounds

To better understand the potential of 5-(tert-butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid, it is beneficial to compare its activity with other related indole derivatives.

| Compound Name | CAS Number | Antitumor Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|---|

| 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid | 1486449-34-6 | Potentially high | Moderate | Indole derivative with unique substitutions |

| Methyl 1H-indole-3-carboxylate | 1638759-63-3 | Cytotoxic against various cancer cell lines (IC50 = 22–52 μM) | Moderate | Derived from marine sources |

| 5-Hydroxyindole | N/A | Low | High | Known for anti-inflammatory properties |

Q & A

Q. What are the optimal strategies for introducing the tert-butoxycarbonyl (Boc) protecting group to the indole nitrogen during synthesis?

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as DMAP or triethylamine. Solvents like THF or DCM are employed under anhydrous conditions at 0–25°C. Monitoring via TLC or HPLC ensures completion. The Boc group protects the indole nitrogen, enabling subsequent functionalization of the carboxylic acid moiety .

Q. How can the carboxylic acid group be activated for coupling reactions?

Activation is achieved by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in DCM or toluene under reflux (70–80°C). Alternatively, coupling agents like HATU or EDCI with HOBt in DMF can directly facilitate amide bond formation without isolating the acid chloride .

Q. What spectroscopic techniques confirm the regiochemistry of the chloro substituent?

- ¹H NMR : Coupling patterns and chemical shifts (e.g., deshielding of adjacent protons).

- NOESY/ROESY : Spatial proximity of the chloro substituent to specific protons.

- HMBC : Correlations between the chlorine-bearing carbon and neighboring protons. X-ray crystallography (using SHELXL ) provides definitive regiochemical confirmation.

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) are standard. Recrystallization from ethanol or methanol/water mixtures improves purity .

Advanced Research Questions

Q. How can dechlorination side reactions be mitigated during synthesis?

Dechlorination often occurs under strong acidic or reducing conditions. Strategies include:

- Using mild acids (e.g., TFA) for Boc removal.

- Avoiding high temperatures (>100°C) in polar aprotic solvents.

- Employing Pd-catalyzed cross-couplings to preserve the chloro group .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Challenges include low crystal quality, twinning, or weak diffraction. Solutions:

- Optimize crystallization using solvent vapor diffusion (e.g., DCM/hexane).

- Use SHELXL for refinement, particularly for handling high-resolution or twinned data .

- Collect data at synchrotron facilities to enhance resolution.

Q. How do discrepancies between theoretical and observed mass spectrometry data arise?

- Isotopic patterns : Chlorine’s natural abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) affects molecular ion clusters.

- Adduct formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common.

- In-source fragmentation : Thermal decomposition during ionization. Use softer ionization methods (ESI over EI) .

Q. What strategies minimize by-products in coupling reactions with amine nucleophiles?

Q. How does computational chemistry predict the Boc group’s stability under varying pH conditions?

Molecular dynamics simulations and pKa calculations (via DFT or QM/MM methods) model Boc cleavage kinetics. For example, TFA (pH ~1) cleaves Boc within hours, while neutral or alkaline conditions preserve it. Software like Gaussian or Schrödinger Suite aids in modeling .

Q. What are the critical parameters for HPLC method development for purity analysis?

- Column : C18 or phenyl-hexyl for resolution.

- Mobile phase : Acetonitrile/water with 0.1% formic acid or TFA.

- Detection : UV at 254–280 nm (indole absorbance).

- Gradient : 5–95% organic phase over 20–30 minutes. Validate with spiked impurities .

Methodological Insights from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.